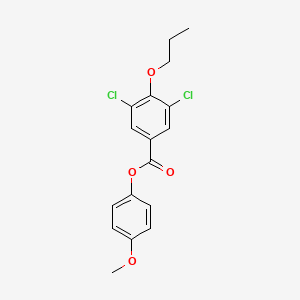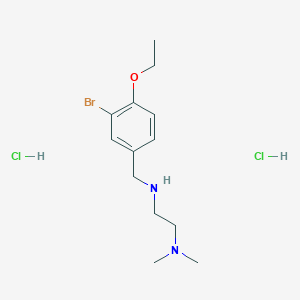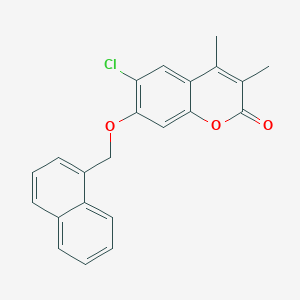![molecular formula C12H9F3N2S B4646058 2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine](/img/structure/B4646058.png)
2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine
Overview
Description
2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has a trifluoromethylbenzylthio group attached to it. The synthesis of this compound is complex, but it has been successfully synthesized using various methods. The compound has shown promising results in scientific research, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of 2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. It has also been shown to induce apoptosis, which is a process of programmed cell death. These mechanisms may contribute to the antitumor activity of this compound.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine can have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as thymidylate synthase and dihydrofolate reductase, which are involved in DNA synthesis. This can lead to the inhibition of cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, which can lead to the death of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of certain inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine in lab experiments is its potential as an antitumor agent. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Another advantage is its potential as an anti-inflammatory agent, which can be useful in studying inflammatory diseases. However, there are also limitations to using this compound in lab experiments. One limitation is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine. One direction is to further explore its potential as an antitumor agent. Studies could focus on optimizing the synthesis method to obtain larger quantities of the compound and testing its efficacy in animal models of cancer. Another direction is to investigate its potential as an anti-inflammatory agent. Studies could focus on its efficacy in animal models of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more effective cancer treatments.
Scientific Research Applications
2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine has shown promising results in scientific research, particularly in the field of cancer research. Studies have shown that this compound has antitumor activity and can inhibit the growth of cancer cells. It has been shown to be effective against various types of cancer, including lung cancer, breast cancer, and colon cancer. In addition to its antitumor activity, this compound has also been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2S/c13-12(14,15)10-4-1-3-9(7-10)8-18-11-16-5-2-6-17-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGOJHROBKEXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4645975.png)
![2-(cyclopropylamino)-8-(difluoromethyl)-6-methylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4645990.png)

![5-isopropyl-3-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4645999.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4646000.png)
![6-({[3-(butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4646008.png)

![2-(5-methyl-2-thienyl)-N'-[1-(2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B4646021.png)


![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4646051.png)
![6-methyl-1-{[3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4646086.png)

